molecular formula C27H31NO5 B14966293 Diethyl 4-[4-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[4-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14966293
M. Wt: 449.5 g/mol
InChI Key: YWCNHTLZAHRLLT-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the dihydropyridine class, which is characterized by a six-membered ring containing nitrogen. The presence of benzyloxy and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act on calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release. The benzyloxy and phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Nicardipine: Known for its vasodilatory effects in cardiovascular treatments.

Uniqueness

3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

diethyl 4-(4-phenylmethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO5/c1-5-31-26(29)23-16-28(19(3)4)17-24(27(30)32-6-2)25(23)21-12-14-22(15-13-21)33-18-20-10-8-7-9-11-20/h7-17,19,25H,5-6,18H2,1-4H3

InChI Key

YWCNHTLZAHRLLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C(C)C

Origin of Product

United States

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